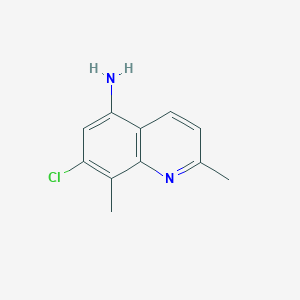7-Chloro-2,8-dimethylquinolin-5-amine
CAS No.:
Cat. No.: VC15974737
Molecular Formula: C11H11ClN2
Molecular Weight: 206.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H11ClN2 |
|---|---|
| Molecular Weight | 206.67 g/mol |
| IUPAC Name | 7-chloro-2,8-dimethylquinolin-5-amine |
| Standard InChI | InChI=1S/C11H11ClN2/c1-6-3-4-8-10(13)5-9(12)7(2)11(8)14-6/h3-5H,13H2,1-2H3 |
| Standard InChI Key | MSTPJEONJXXOKX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C=C1)C(=CC(=C2C)Cl)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The core structure of 7-chloro-2,8-dimethylquinolin-5-amine consists of a quinoline scaffold substituted at key positions:
-
Position 5: Primary amine (-NH₂), enhancing solubility in polar solvents.
-
Position 7: Chlorine atom, increasing electrophilicity and influencing electronic distribution.
-
Positions 2 and 8: Methyl groups (-CH₃), contributing to lipophilicity and steric effects.
The molecular formula is hypothesized as C₁₁H₁₂ClN₂, with a molecular weight of 221.68 g/mol, based on analogous compounds .
Table 1: Hypothesized Physicochemical Properties
| Property | Value | Source Analogy |
|---|---|---|
| Molecular Weight | 221.68 g/mol | |
| LogP (Partition Coefficient) | ~2.7 | |
| Boiling Point | ~300–310°C | |
| Density | 1.2–1.3 g/cm³ |
The chlorine and methyl groups collectively modulate electronic effects, with the amine group enabling hydrogen bonding and salt formation.
Synthesis and Derivative Development
Synthetic Pathways
While no direct synthesis of 7-chloro-2,8-dimethylquinolin-5-amine has been reported, analogous quinoline derivatives are typically synthesized via:
-
Nucleophilic Aromatic Substitution: Reacting chloroquinolines with amines under high temperatures (120–130°C) .
-
Skraup Reaction: Cyclizing aniline derivatives with glycerol and sulfuric acid, followed by functionalization.
-
Cross-Coupling Reactions: Introducing methyl groups via Friedel-Crafts alkylation or palladium-catalyzed couplings.
For example, 4-amino-7-chloro-2,8-dimethylquinoline is synthesized by treating 4-chloro-2,8-dimethylquinoline with ammonia. Adapting this method, introducing an amine at position 5 would require regioselective substitution strategies.
Table 2: Synthetic Challenges and Solutions
| Challenge | Proposed Approach | Reference |
|---|---|---|
| Regioselective amination | Directed ortho-metalation | |
| Chlorine retention | Low-temperature steps |
| Compound | Activity (IC₅₀) | Cell Line |
|---|---|---|
| 4-Amino-7-chloro-2,8-DMQ | 12.5 μM | MCF7 |
| Nopol-based quinolines | 0.8 μM (antiplasmodial) | Plasmodium falciparum |
Stability and Reactivity
Degradation Pathways
Quinoline amines are generally stable under ambient conditions but degrade under oxidative or acidic environments. The chlorine atom at position 7 may render the compound susceptible to hydrolysis at elevated temperatures, forming quinoline-7-ol derivatives.
Reactivity in Medicinal Chemistry
The primary amine at position 5 serves as a handle for derivatization:
-
Acylation: Forms amides for prodrug development.
-
Schiff Base Formation: Enables metal chelation for anticancer agents.
Research Gaps and Future Directions
-
Synthetic Optimization: Developing regioselective methods for amine introduction at position 5.
-
Biological Screening: Testing against malaria parasites and cancer cell lines to validate hypothesized activities.
-
Structure-Activity Relationships: Comparing positional isomers to elucidate the impact of amine placement .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume